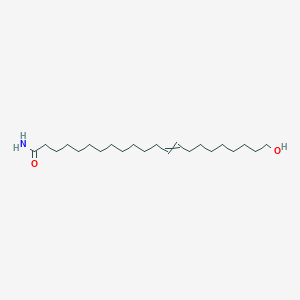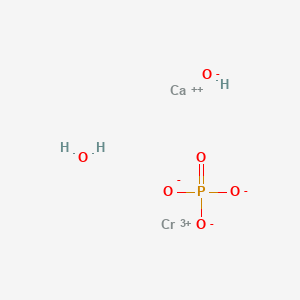
Calcium;chromium(3+);hydroxide;phosphate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;chromium(3+);hydroxide;phosphate;hydrate is a complex inorganic compound that combines calcium, chromium in its +3 oxidation state, hydroxide, phosphate, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;chromium(3+);hydroxide;phosphate;hydrate typically involves the reaction of calcium salts (such as calcium chloride or calcium nitrate) with chromium(III) salts (such as chromium(III) chloride or chromium(III) nitrate) in the presence of phosphate sources (such as phosphoric acid or sodium phosphate) and hydroxide sources (such as sodium hydroxide or ammonium hydroxide). The reaction is usually carried out in an aqueous medium at controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the reactants are mixed in large reactors under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The purity and yield of the compound can be optimized by adjusting the reaction parameters such as concentration, temperature, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;chromium(3+);hydroxide;phosphate;hydrate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the +3 oxidation state can participate in redox reactions, where it can be oxidized to higher oxidation states or reduced to lower oxidation states.
Substitution Reactions: The hydroxide and phosphate groups in the compound can be substituted by other anions or ligands under appropriate conditions.
Complexation Reactions: Chromium(III) can form complexes with various ligands, leading to changes in the coordination environment of the metal center.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate or hydrogen peroxide), reducing agents (such as sodium borohydride or zinc), and various ligands (such as ammonia or ethylenediamine). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Calcium;chromium(3+);hydroxide;phosphate;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in biomaterials.
Medicine: Research is conducted on its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: The compound is explored for its use in materials science, particularly in the development of advanced materials with specific properties such as corrosion resistance and catalytic activity.
Wirkmechanismus
The mechanism of action of calcium;chromium(3+);hydroxide;phosphate;hydrate involves its interaction with molecular targets and pathways in biological systems. The chromium(III) ion can interact with various biomolecules, potentially affecting enzymatic activities and cellular processes. The phosphate and hydroxide groups may also play a role in modulating the compound’s activity by influencing its solubility and stability in biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium phosphate: A widely studied compound with applications in bone regeneration and dental materials.
Chromium(III) hydroxide: Known for its use in pigments and as a precursor for other chromium compounds.
Calcium hydroxide: Commonly used in construction materials and as a pH regulator.
Uniqueness
Calcium;chromium(3+);hydroxide;phosphate;hydrate is unique due to the combination of calcium, chromium, hydroxide, and phosphate in a single compound. This unique composition imparts specific chemical and physical properties that are not observed in the individual components or other similar compounds. The presence of chromium(III) adds redox activity and potential biological effects, while the calcium and phosphate contribute to the compound’s structural and functional properties.
Eigenschaften
CAS-Nummer |
189236-56-4 |
|---|---|
Molekularformel |
CaCrH3O6P+ |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
calcium;chromium(3+);hydroxide;phosphate;hydrate |
InChI |
InChI=1S/Ca.Cr.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q+2;+3;;;/p-4 |
InChI-Schlüssel |
MOSOUPHJYFWKTM-UHFFFAOYSA-J |
Kanonische SMILES |
O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
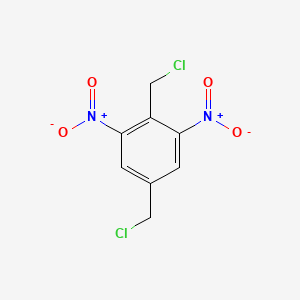

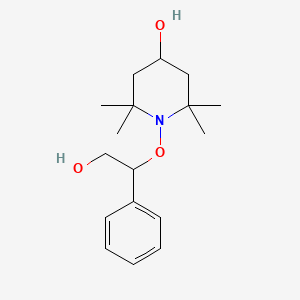

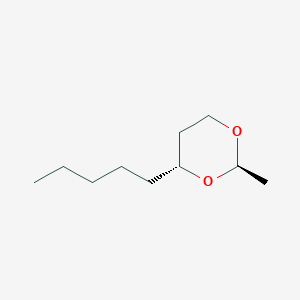
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
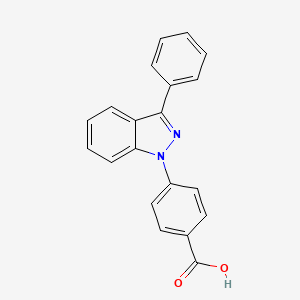

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


